molecular formula C10H10ClNO B1438470 3-(Furan-2-yl)aniline hydrochloride CAS No. 1172481-22-9

3-(Furan-2-yl)aniline hydrochloride

Cat. No. B1438470
CAS RN: 1172481-22-9
M. Wt: 195.64 g/mol
InChI Key: BJKJCDNJJZHUSU-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H10ClNO . It is a derivative of aniline and furan. Aniline is an organic compound with the formula C6H5NH2, and furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)aniline hydrochloride” consists of a furan ring attached to an aniline group via a carbon atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The aniline group consists of a benzene ring attached to an amine group (-NH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Furan-2-yl)aniline hydrochloride” include a molecular weight of 195.65 . Other properties such as solubility, lipophilicity, and bioavailability score are not explicitly mentioned for this compound in the retrieved sources.

Scientific Research Applications

Antifungal Applications

Furan derivatives have been found to inhibit the growth of yeast-like fungi such as Candida albicans. “3-(Furan-2-yl)aniline hydrochloride” could potentially be used in antifungal treatments due to its structural similarity to other active furan compounds .

Antibacterial Activity

Furan compounds exhibit a range of therapeutic advantages, including antibacterial properties. The specific compound “3-(Furan-2-yl)aniline hydrochloride” may share these properties and could be investigated for use against bacterial infections .

Anticancer Research

The cytotoxicity effect of furan derivatives against cancer cell lines, such as A549, has been studied using assays like MTT. This suggests a potential application of “3-(Furan-2-yl)aniline hydrochloride” in cancer research and treatment .

Therapeutic Advantages

The broader family of furan compounds has shown diverse therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects. Research into “3-(Furan-2-yl)aniline hydrochloride” could explore these various therapeutic applications .

Chemical Synthesis

Furan derivatives are used in chemical synthesis processes. “3-(Furan-2-yl)aniline hydrochloride” may serve as a precursor or intermediate in the synthesis of more complex molecules .

Industrial Applications

While not directly related to “3-(Furan-2-yl)aniline hydrochloride”, furfural and its derivatives are used industrially to obtain furan through various catalytic processes. This compound could potentially be involved in similar industrial applications .

properties

IUPAC Name

3-(furan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKJCDNJJZHUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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